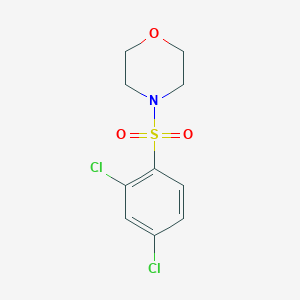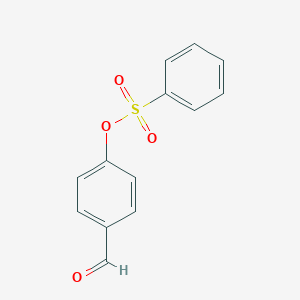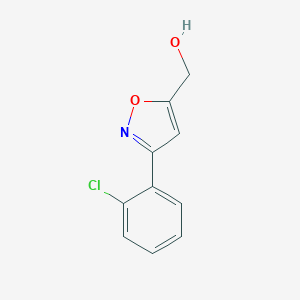
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine, also known as CPMA, is an organic compound that belongs to the class of pyridines. It has been studied extensively due to its potential applications in the field of medicinal chemistry. CPMA is a promising candidate for the development of new drugs, especially for the treatment of cancer and infectious diseases.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of apoptosis and cell cycle progression. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to exhibit potent anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has also been found to exhibit antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent anticancer and antimalarial activity. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has some limitations for lab experiments. It is relatively unstable in solution and requires careful handling to avoid degradation. Moreover, the mechanism of action of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine. One direction is to optimize its therapeutic potential by identifying its molecular targets and elucidating its mechanism of action. Another direction is to develop new derivatives of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine with improved potency and selectivity. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine can be used as a lead compound for the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory diseases. Finally, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine can be used as a tool compound for the study of cellular pathways involved in cancer cell proliferation and survival.
合成方法
The synthesis of 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine involves the reaction of 2-chloro-4-(methylsulfanyl)pyridine with 4-chloroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
科学研究应用
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has also shown promising results in the treatment of infectious diseases such as malaria and tuberculosis. Moreover, 6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
154479-16-0 |
|---|---|
产品名称 |
6-(4-Chlorophenyl)-4-(methylsulfanyl)-2-pyridinylamine |
分子式 |
C12H11ClN2S |
分子量 |
250.75 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-4-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2S/c1-16-10-6-11(15-12(14)7-10)8-2-4-9(13)5-3-8/h2-7H,1H3,(H2,14,15) |
InChI 键 |
GJZIDJQFMKUMPP-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=NC(=C1)N)C2=CC=C(C=C2)Cl |
规范 SMILES |
CSC1=CC(=NC(=C1)N)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



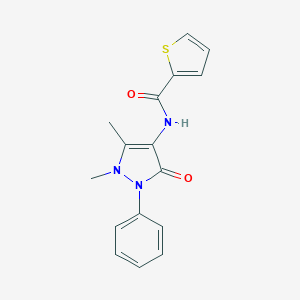

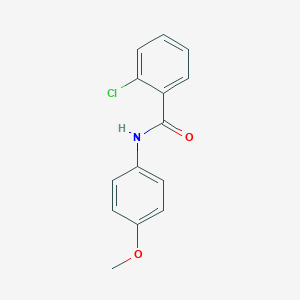
![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
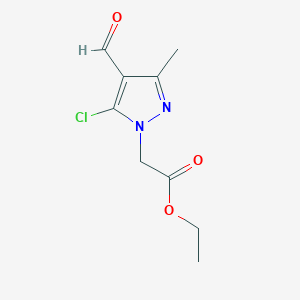
![8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184937.png)

